1-ethylpiperidine-4-carboximidamide, acetic acid
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Overview
Description
1-ethylpiperidine-4-carboximidamide, acetic acid is a chemical compound with the molecular formula C8H17N3O2. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a carboximidamide group, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylpiperidine-4-carboximidamide, acetic acid typically involves the reaction of piperidine derivatives with ethylating agents and carboximidamide precursorsThe final step involves the addition of acetic acid under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts to enhance reaction rates and the implementation of purification techniques such as crystallization and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethylpiperidine-4-carboximidamide, acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
1-ethylpiperidine-4-carboximidamide, acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylpiperidine-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1-methylpiperidine-4-carboximidamide, acetic acid
- 1-ethylpiperidine-4-carboxamide, acetic acid
- 1-ethylpiperidine-4-carboximidamide, propionic acid
Uniqueness
1-ethylpiperidine-4-carboximidamide, acetic acid is unique due to its specific substitution pattern and the presence of both the carboximidamide and acetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2648945-23-5 |
---|---|
Molecular Formula |
C10H21N3O2 |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
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